molecular formula C22H16N6OS B13364005 2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B13364005
M. Wt: 412.5 g/mol
InChI Key: WDLLHISDQIQFND-UHFFFAOYSA-N
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Description

2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole moiety fused with an imidazo-pyridine ring system. The presence of these heterocyclic rings endows the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole intermediate. One common method involves the reaction of 2-naphthyloxyacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the triazolo-thiadiazole core . This intermediate is subsequently reacted with 2-methylimidazo[1,2-a]pyridine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve efficiency . Additionally, the use of high-performance liquid chromatography (HPLC) and other purification methods ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Mechanism of Action

The mechanism of action of 2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It interacts with various enzymes and receptors, disrupting key cellular processes and leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 2-methylimidazo[1,2-a]pyridine
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives

Uniqueness

2-methyl-3-{6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine stands out due to its unique combination of heterocyclic rings, which confer a broad spectrum of biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H16N6OS

Molecular Weight

412.5 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16N6OS/c1-14-20(27-12-5-4-11-18(27)23-14)21-24-25-22-28(21)26-19(30-22)13-29-17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13H2,1H3

InChI Key

WDLLHISDQIQFND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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